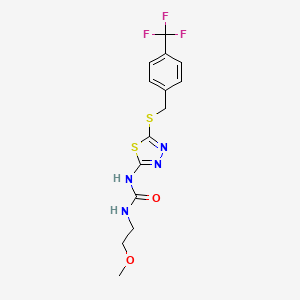
1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H15F3N4O2S2 and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring are known to have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea”. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biological Activity
1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that incorporates a thiadiazole ring, a urea moiety, and a trifluoromethylbenzyl thio group. This unique structural combination suggests significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's systematic name reflects its intricate structure:
- Thiadiazole Ring : Known for various biological activities.
- Urea Moiety : Often involved in enzyme inhibition.
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
Biological Activity
Research indicates that compounds with thiadiazole moieties exhibit diverse biological activities, including:
- Antimicrobial : Effective against various pathogens.
- Anticancer : Demonstrated potential in inhibiting tumor growth.
This compound is believed to interact with biological targets such as enzymes and receptors. Interaction studies focus on its binding affinity and inhibitory effects on key enzymes involved in cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole ring | Antimicrobial, anticancer |
| Urea Derivatives | Urea moiety present | Enzyme inhibitors |
| Triazole Compounds | Similar ring structure | Antifungal activity |
The specific combination of the trifluoromethyl group and methoxyethyl substituent may enhance the compound's efficacy compared to other similar compounds.
Case Studies and Research Findings
- Anticancer Properties : A study on a structurally related compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxicity against various cancer cell lines (Jurkat, HeLa, MCF-7). The IC50 values indicated effective inhibition of cell proliferation, particularly in Jurkat cells (IC50 = 4.64 ± 0.08 µM). The compound also exhibited antiangiogenic properties through CAM assays .
- Enzyme Inhibition Studies : Molecular docking studies revealed promising binding affinities to matrix metalloproteinases (MMP-2 and MMP-9), suggesting potential as an anticancer agent through the inhibition of tumor-associated enzymes .
- Broad-Spectrum Biological Activity : Thio-urea derivatives have shown a variety of biological activities including anti-HIV, antibacterial, antifungal, and anti-inflammatory effects. The incorporation of thiadiazole and urea functionalities enhances their therapeutic potential across multiple disease states .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S2/c1-23-7-6-18-11(22)19-12-20-21-13(25-12)24-8-9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-8H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRVDDEOVFONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














